molecular formula C8H7NO B147536 m-Tolyl isocyanate CAS No. 621-29-4

m-Tolyl isocyanate

Cat. No.: B147536
CAS No.: 621-29-4
M. Wt: 133.15 g/mol
InChI Key: CPPGZWWUPFWALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Tolyl isocyanate, also known as 3-methylphenyl isocyanate, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in the synthesis of various organic materials, including polymers and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of m-toluidine with phosgene. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_8\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is typically carried out under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the toxic and corrosive nature of phosgene. Additionally, alternative methods using less hazardous reagents are being explored to improve safety and sustainability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of m-Tolyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic groups such as hydroxyl (-OH) and amino (-NH2) groups to form urethanes and ureas. This reactivity is utilized in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the physical and chemical properties of the resulting compounds .

Biological Activity

m-Tolyl isocyanate (CAS Number: 622-58-2) is an organic compound with significant biological activity, particularly in the fields of toxicology and immunology. This article explores its biological properties, mechanisms of action, and implications for human health, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • SMILES : Cc1ccc(cc1)N=C=O
  • Molecular Formula : C8H7NO
  • Molecular Weight : 149.15 g/mol

This compound is known for its reactivity, particularly with proteins, which can lead to the formation of adducts that may trigger immune responses in sensitive individuals.

Toxicological Effects

This compound is primarily recognized for its potential to induce respiratory conditions such as asthma and hypersensitivity pneumonitis. Exposure to this compound can lead to:

  • Respiratory Symptoms : Irritation of the airways, coughing, and wheezing are common symptoms following exposure to this compound. Studies show that isocyanates can activate sensory neurons via the TRPA1 receptor, leading to nociceptive responses .
  • Immunological Reactions : The compound can form conjugates with proteins, which may elicit IgE-mediated allergic reactions. A study found that workers exposed to toluene diisocyanate (TDI), which shares structural similarities with this compound, developed specific IgE antibodies against protein conjugates formed by the compound .

Antimicrobial and Anticancer Activity

Recent studies have investigated the antimicrobial and anticancer properties of derivatives related to this compound:

  • Antimicrobial Activity : Compounds derived from this compound have shown promising antibacterial properties against various pathogens. For instance, a series of aryl-urea derivatives demonstrated significant activity against E. coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .
  • Anticancer Activity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, compounds tested showed IC50 values better than Doxorubicin in some cases, suggesting potential for further development in cancer therapeutics .

Occupational Exposure

A longitudinal study involving workers exposed to TDI highlighted the development of hypersensitivity reactions related to this compound. The study monitored IgE levels over time and found a correlation between exposure levels and the incidence of respiratory symptoms .

Clinical Observations

Clinical reports indicate that individuals with prior exposure to isocyanates often present with symptoms consistent with allergic asthma. A notable case involved a worker who developed severe asthma after prolonged exposure, demonstrating the compound's potential for inducing chronic respiratory conditions .

Data Tables

Study Biological Activity Findings
Study 1AntimicrobialMIC = 4.88 µg/mL against E. coli
Study 2AnticancerIC50 = 22.4 µM against PACA2 cells
Study 3Allergic ReactionsPositive IgE response in TDI-exposed workers

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing m-Tolyl isocyanate and ensuring high purity for experimental use?

  • Methodological Answer : Synthesis typically involves phosgenation of m-toluidine, followed by distillation under reduced pressure to isolate the product. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities like residual amines or solvents. Physical properties (e.g., boiling point: 65°C, density: 1.033 g/cm³) should align with literature values . For novel derivatives, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation.

Q. How should researchers handle this compound to minimize exposure risks in laboratory settings?

  • Methodological Answer : Use fume hoods, impermeable gloves, and eye protection. Monitor airborne concentrations using OSHA-approved methods (e.g., HPLC with UV detection for isocyanate quantification ). Toxicity data indicate a Dangerous Toxic Load (DTL) of 360 µg/m³ for acute exposure, necessitating strict adherence to occupational exposure limits (OELs) . Store under inert atmospheres to prevent hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing this compound and its reaction intermediates?

  • Methodological Answer : IR spectroscopy identifies the NCO stretching band (~2270 cm⁻¹). For intermediates, ¹H and ¹³C NMR resolve aromatic and aliphatic proton environments, while MS confirms molecular ions (m/z 133.15 for the parent compound ). X-ray crystallography may be used for crystalline derivatives.

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex reaction mixtures, and how can they be methodologically addressed?

  • Methodological Answer : Direct GC analysis is limited by thermal lability and reactivity with moisture. Indirect methods, such as derivatization with n-dibutylamine (n-DBA), stabilize the isocyanate for GC quantification of unreacted n-DBA . HPLC with fluorescence detection offers higher sensitivity (reporting limit: 0.02 µg) but requires post-column derivatization . Validate methods using spike-recovery experiments and internal standards (e.g., deuterated analogs) to address matrix effects.

Q. How do thermal decomposition pathways of this compound influence its stability in polymer synthesis applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows mass loss initiation at ~110°C, with decomposition products including CO₂ and toluidine derivatives . In polyurethane synthesis, excess isocyanate index (>1.0) improves crosslinking but risks side reactions. Kinetic studies using closed-reactor simulations can model decomposition pathways under synthesis conditions .

Q. What statistical approaches are recommended for analyzing contradictory data in studies on this compound’s reactivity across different experimental conditions?

  • Methodological Answer : Employ multivariate regression to isolate variables (e.g., temperature, catalyst loading). Sensitivity analysis identifies dominant reaction pathways . For reproducibility, use nested experimental designs and report confidence intervals. Meta-analyses of in vitro/in vivo datasets should account for heterogeneity via random-effects models .

Q. How can researchers establish accurate structure-activity relationships (SARs) for this compound derivatives in material science applications?

  • Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups on the aryl ring) combined with computational modeling (DFT for reaction energetics) clarifies SARs. Correlate TGA-derived thermal stability (e.g., T-5% decomposition temperature) with polymer performance metrics like tensile strength .

Q. What methodological considerations are critical when comparing the toxicological profiles of this compound with structurally similar isocyanates?

  • Methodological Answer : Normalize toxicity data by molar NCO group content (µg/m³) to account for molecular weight differences . Compare LC₅₀ values in rodent models and in vitro cytotoxicity assays (e.g., alveolar cell lines). Adjust for vapor pressure differences using Antoine equation predictions .

Properties

IUPAC Name

1-isocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-7-3-2-4-8(5-7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPGZWWUPFWALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060732
Record name m-Tolyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-29-4
Record name 3-Methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-isocyanato-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-isocyanato-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Tolyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-tolyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TOLYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QV3EC23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

m-Tolyl isocyanate
m-Tolyl isocyanate
m-Tolyl isocyanate
m-Tolyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.